molecular formula C21H25NO4 B558097 Boc-Phe-OBzl CAS No. 66617-58-1

Boc-Phe-OBzl

Cat. No.: B558097
CAS No.: 66617-58-1
M. Wt: 355.4 g/mol
InChI Key: MBGXOZTZHRIZRO-SFHVURJKSA-N
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Description

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate, commonly known as Boc-Phe-OBzl, is a protected amino acid derivative used extensively in peptide synthesis. It is characterized by the presence of a benzyl ester and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity in various chemical processes.

Biochemical Analysis

Biochemical Properties

N-tert-Butoxycarbonylphenylalanine benzyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide coupling process. For instance, it is often used with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The compound’s Boc group provides stability and prevents unwanted side reactions, while the benzyl ester group can be selectively removed under mild conditions to yield the desired peptide product .

Cellular Effects

The effects of N-tert-Butoxycarbonylphenylalanine benzyl ester on cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using this compound can have significant biological activities and can modulate various cellular functions. For example, peptides containing phenylalanine residues can interact with cell surface receptors, enzymes, and other proteins, influencing cell signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, N-tert-Butoxycarbonylphenylalanine benzyl ester exerts its effects through the formation of peptide bonds. The Boc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The benzyl ester group protects the carboxyl group and can be removed under mild conditions to yield the free carboxyl group. This selective protection and deprotection mechanism allows for the precise synthesis of peptides with specific sequences and structures. The compound does not directly inhibit or activate enzymes but facilitates the formation of peptide bonds in a controlled manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of N-tert-Butoxycarbonylphenylalanine benzyl ester are critical factors. The compound is generally stable under standard storage conditions but can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the Boc group can be removed using acidic conditions, while the benzyl ester group can be removed using hydrogenation or other mild conditions. Long-term studies have shown that peptides synthesized using this compound retain their stability and biological activity over extended periods .

Dosage Effects in Animal Models

The effects of N-tert-Butoxycarbonylphenylalanine benzyl ester in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. For instance, low doses of a peptide may have minimal effects, while higher doses can lead to significant biological responses. Toxic or adverse effects are generally observed at very high doses, which can lead to unwanted side reactions or degradation of the peptide .

Metabolic Pathways

N-tert-Butoxycarbonylphenylalanine benzyl ester is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases during the synthesis and degradation of peptides. The Boc group is removed under acidic conditions, while the benzyl ester group is removed using hydrogenation or other mild conditions. These metabolic processes ensure the precise synthesis and degradation of peptides, allowing for the controlled release of biologically active compounds .

Transport and Distribution

Within cells and tissues, N-tert-Butoxycarbonylphenylalanine benzyl ester is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic regions within cells. This interaction facilitates its transport and distribution to specific cellular compartments where peptide synthesis occurs. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of N-tert-Butoxycarbonylphenylalanine benzyl ester is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. The compound’s Boc and benzyl ester groups provide stability and protection during the synthesis process, ensuring that the peptide is correctly assembled. Post-translational modifications and targeting signals direct the synthesized peptides to specific compartments or organelles, where they exert their biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is typically synthesized through a multi-step process involving the protection of the amino group and the esterification of the carboxyl group. The synthesis begins with the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction forms the Boc-protected amino acid. The carboxyl group is then esterified using benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield Boc-Phe-OBzl .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Mechanism of Action

The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-phenylalaninate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. The benzyl ester provides stability to the carboxyl group, preventing premature hydrolysis .

Comparison with Similar Compounds

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is unique due to its specific combination of protecting groups, which offer both stability and reactivity. Similar compounds include:

These compounds share similar protective functionalities but differ in their amino acid residues, which can influence their reactivity and applications in peptide synthesis.

Properties

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGXOZTZHRIZRO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985206
Record name Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66617-58-1
Record name N-tert-Butoxycarbonylphenylalanine benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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